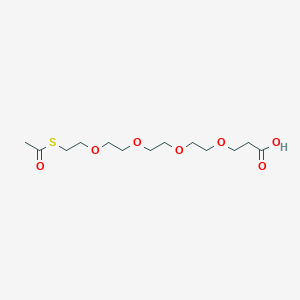
2-Oxo-6,9,12,15-tetraoxa-3-thiaoctadecan-18-oic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxo-6,9,12,15-tetraoxa-3-thiaoctadecan-18-oic acid is a complex organic compound characterized by its unique structure, which includes multiple oxygen and sulfur atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-6,9,12,15-tetraoxa-3-thiaoctadecan-18-oic acid typically involves multi-step organic reactions One common method includes the reaction of a precursor compound with specific reagents under controlled conditions to introduce the desired functional groups
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Oxo-6,9,12,15-tetraoxa-3-thiaoctadecan-18-oic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while substitution reactions can introduce various functional groups such as halides or amines.
Applications De Recherche Scientifique
2-Oxo-6,9,12,15-tetraoxa-3-thiaoctadecan-18-oic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme activity and protein interactions due to its unique functional groups.
Medicine: Research into potential therapeutic applications, such as drug development, is ongoing.
Industry: The compound may be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Oxo-6,9,12,15-tetraoxa-3-thiaoctadecan-18-oic acid involves its interaction with molecular targets through its functional groups. These interactions can affect various biochemical pathways and processes. For example, the oxo and thiao groups can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and protein function.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-2-oxo-6,9,12,15-tetraoxa-3-azaoctadecan-18-oic acid: This compound has a similar structure but includes a bromine atom and an aza group.
tert-Butyl 1-bromo-2-oxo-6,9,12,15-tetraoxa-3-azaoctadecan-18-oate: Similar in structure but includes a tert-butyl group and an aza group.
2,5-Dioxopyrrolidin-1-yl 2-oxo-6,9,12,15-tetraoxa-3-thiaoctadecan-18-oate: This compound includes a pyrrolidinyl group and has similar functional groups.
Uniqueness
2-Oxo-6,9,12,15-tetraoxa-3-thiaoctadecan-18-oic acid is unique due to its specific combination of oxo and thiao groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C13H24O7S |
|---|---|
Poids moléculaire |
324.39 g/mol |
Nom IUPAC |
3-[2-[2-[2-(2-acetylsulfanylethoxy)ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C13H24O7S/c1-12(14)21-11-10-20-9-8-19-7-6-18-5-4-17-3-2-13(15)16/h2-11H2,1H3,(H,15,16) |
Clé InChI |
FAVQZFSCNOULRC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)SCCOCCOCCOCCOCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(Z)-(2-methyl-2-methylsulfonylpropylidene)amino] N-(trideuterio(113C)methyl)carbamate](/img/structure/B13441966.png)
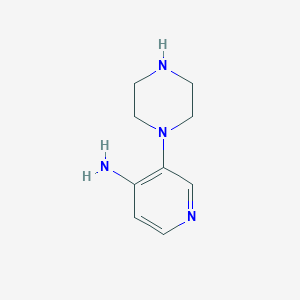
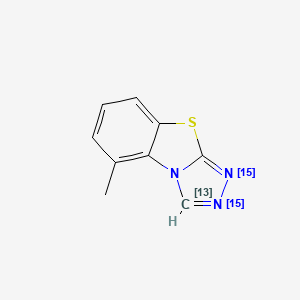
![4-[4-[4-[4-(methoxymethoxy)phenyl]piperazin-1-yl]phenyl]-2-[(2S,3S)-2-phenylmethoxypentan-3-yl]-1,2,4-triazol-3-one](/img/structure/B13441976.png)
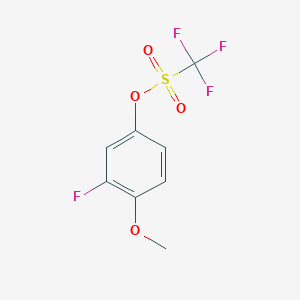
![2',3',5'-Tris-O-[(1,1-dimethylethyl)dimethylsilyl]-N-formyl-adenosine](/img/structure/B13441986.png)
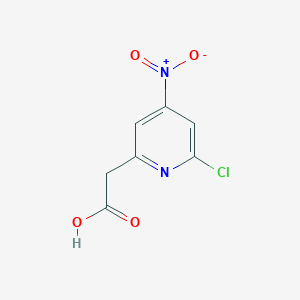
![[methyl-(3-methylphenyl)carbamothioyl]sulfanyl N-methyl-N-(3-methylphenyl)carbamodithioate](/img/structure/B13442011.png)
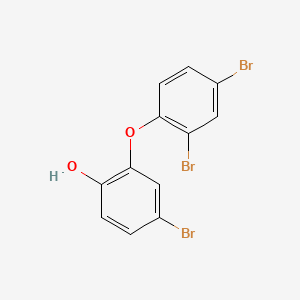

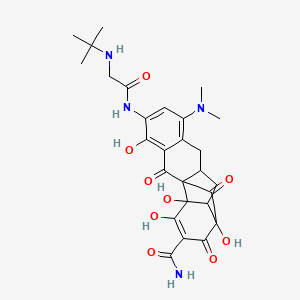
![Sodium;1-[3-[2-[(4-azido-2-hydroxybenzoyl)amino]ethyldisulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate](/img/structure/B13442042.png)

![[(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31S,32R,33S,34R,35S,36R,37S,38R,39S,40R,41S,42R)-32,34,36,38,40,42-hexamethoxy-5,10,15,20,25,30-hexakis(methoxymethyl)-33,35,37,39,41-pentakis[(2,2,2-trifluoroacetyl)oxy]-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontan-31-yl] 2,2,2-trifluoroacetate](/img/structure/B13442054.png)
